molecular formula C7H14ClNO B059730 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1331847-92-7

3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No. B059730
M. Wt: 163.64 g/mol
InChI Key: YCMFHKGTJWAZSH-UHFFFAOYSA-N
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Description

Introduction :3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a compound studied for various pharmacological and structural properties. It belongs to a class of organic compounds known for their complex bicyclic structure, which imparts unique chemical and physical properties.

Synthesis Analysis :The synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives has been explored. These compounds have been synthesized and studied using NMR spectroscopy and X-ray diffraction, revealing significant insights into their molecular structure and conformational preferences (Izquierdo et al., 1991).

Molecular Structure Analysis :3-Azabicyclo[3.2.1]octan-8-ol derivatives typically adopt a chair-envelope conformation, with specific positioning of substituents that influences their chemical behavior and interactions. X-ray diffraction studies have provided detailed information on the crystal structure of these compounds, aiding in understanding their stereoelectronic effects (Diez et al., 1991).

Chemical Reactions and Properties :These compounds can undergo various chemical reactions, including acylation and methylation, due to their active functional groups. The chemical behavior of these substances has implications for their pharmacological properties and potential uses in medicinal chemistry (Iriepa et al., 2003).

Physical Properties Analysis :The physical properties, such as solubility and melting points, of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride derivatives, are influenced by their molecular structure and conformation. Studies involving NMR and IR spectroscopy have been significant in determining these physical characteristics (Gregory et al., 1985).

Scientific Research Applications

  • Synthesis of Tropane Alkaloids
    • Field : Organic & Biomolecular Chemistry
    • Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the “3-Azabicyclo[3.2.1]octan-8-ol hydrochloride”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
    • Methods of Application : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
    • Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is present in 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride, is a central core of the family of tropane alkaloids . As such, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that future research may continue to explore the synthesis and applications of compounds with this structure.

properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFHKGTJWAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

CAS RN

1523618-33-8, 1331847-92-7
Record name 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-azabicyclo[3.2.1]octan-8-ol
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